molecular formula C15H14F3N7 B12266834 2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B12266834
M. Wt: 349.31 g/mol
InChI Key: LMXNLKQNESKDFU-UHFFFAOYSA-N
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Description

2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core linked to a piperazine ring, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The starting materials often include pyrazolo[1,5-a]pyrimidine derivatives, piperazine, and trifluoromethylating agents. Common synthetic routes may involve:

    Nucleophilic Substitution: Reacting pyrazolo[1,5-a]pyrimidine with piperazine under basic conditions.

    Trifluoromethylation: Introducing the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Various substitution reactions can occur, especially at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, it may serve as a ligand for studying receptor interactions or as a probe in biochemical assays.

Medicine

The compound could have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways.

Industry

In industry, it might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-methylpyrimidine
  • 2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-chloropyrimidine

Uniqueness

Compared to similar compounds, 2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14F3N7

Molecular Weight

349.31 g/mol

IUPAC Name

5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H14F3N7/c16-15(17,18)11-1-4-19-14(21-11)24-9-7-23(8-10-24)12-3-6-25-13(22-12)2-5-20-25/h1-6H,7-10H2

InChI Key

LMXNLKQNESKDFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=NN3C=C2)C4=NC=CC(=N4)C(F)(F)F

Origin of Product

United States

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